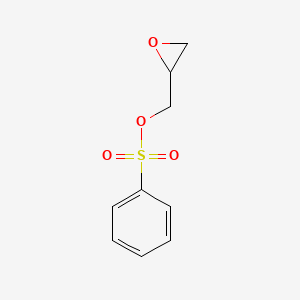

Oxiran-2-ylmethyl benzenesulfonate

Description

Structure

3D Structure

Properties

CAS No. |

15592-57-1 |

|---|---|

Molecular Formula |

C9H10O4S |

Molecular Weight |

214.24 g/mol |

IUPAC Name |

oxiran-2-ylmethyl benzenesulfonate |

InChI |

InChI=1S/C9H10O4S/c10-14(11,13-7-8-6-12-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |

InChI Key |

PGIGXJYEXSOUNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Oxiran 2 Ylmethyl Benzenesulfonate Architectures

Synthetic Routes to Oxiran-2-ylmethyl Benzenesulfonate (B1194179): A Comprehensive Analysis

The synthesis of oxiran-2-ylmethyl benzenesulfonate can be achieved through several strategic pathways, primarily involving the sulfonylation of a glycidol (B123203) precursor or starting from other epoxide derivatives.

Preparation via Sulfonylation of Glycidol Derivatives

The most direct and common method for preparing this compound is the reaction of glycidol with benzenesulfonyl chloride. nih.govwikipedia.org This reaction involves the O-sulfonylation of the primary alcohol of glycidol. The process is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Commonly employed bases include tertiary amines such as triethylamine (B128534) or pyridine (B92270) derivatives like N,N-dimethylaminopyridine. google.comgoogle.com The reaction is generally performed in aprotic organic solvents like dichloromethane (B109758) or toluene. google.comgoogle.com However, these methods can be complicated by the inherent instability of glycidol, which may lead to side-reactions like dimerization and polymerization, resulting in impurities that complicate purification and reduce yields. google.com

A summary of typical reaction conditions is presented below.

| Starting Material | Reagent | Base/Solvent | Key Findings |

| Glycidol | Benzenesulfonyl chloride | Tertiary Amine (e.g., Triethylamine) / Dichloromethane or Toluene | Standard laboratory procedure; suffers from glycidol instability and potential side-reactions. google.comgoogle.com |

| Glycidol | Benzenesulfonyl chloride | Potassium Hydroxide (B78521) (KOH) / Tetrahydrofuran (B95107) (THF) | An alternative base-solvent system used for synthesizing various substituted benzenesulfonates. |

Alternative Synthetic Pathways from Epoxide Precursors

To circumvent the challenges associated with the stability of glycidol, alternative methods have been developed that start from more stable precursors. A highly effective industrial method begins with 3-chloro-1,2-propanediol (B139630). google.com In this process, 3-chloro-1,2-propanediol is first treated with an inorganic base in an aqueous solvent, causing an intramolecular cyclization to form glycidol in situ. google.com

Without being isolated, the freshly prepared glycidol is immediately reacted with a sulfonyl halide. google.com This reaction is conducted in a two-phase system consisting of an organic solvent and water, in the presence of both an inorganic base and a tertiary amine or pyridine derivative. google.com This in situ generation and reaction sequence minimizes the decomposition of glycidol, leading to higher purity and yield of the final product. google.com

Stereoselective Synthesis of Enantiopure Oxiran-2-ylmethyl Benzenesulfonates

The synthesis of enantiomerically pure forms of this compound is crucial for the production of chiral drugs, such as beta-blockers. google.com The stereochemistry of the final product is dictated by the chirality of the glycidol starting material, as the sulfonylation step does not affect the existing stereocenter.

Access to (R)-Oxiran-2-ylmethyl Benzenesulfonate Enantiomers

The synthesis of the (R)-enantiomer is achieved by using (R)-glycidol as the starting material. google.com The reaction proceeds via the sulfonylation of (R)-glycidol with benzenesulfonyl chloride or a derivative thereof. For instance, (R)-glycidyl tosylate has been prepared by reacting (R)-glycidol with p-toluenesulfonyl chloride in a two-phase toluene/water system, using N,N-dimethylaminopyridine as a catalyst. google.com Similarly, (R)-glycidyl nosylate (B8438820) is another important derivative prepared from (R)-glycidol. google.comchemspider.com The key to these syntheses is the availability of optically pure (R)-3-chloro-1,2-propanediol, which can be produced through microbiological processes and subsequently converted to (R)-glycidol. google.com

Access to (S)-Oxiran-2-ylmethyl Benzenesulfonate Enantiomers

Analogous to the (R)-enantiomer, the synthesis of (S)-oxiran-2-ylmethyl benzenesulfonate relies on the use of optically active (S)-glycidol. google.com The direct sulfonylation of (S)-glycidol provides access to the desired (S)-product. An efficient method involves reacting an aqueous solution of optically active glycidol with an organic sulfonyl halide in the presence of a tertiary amine at controlled temperatures, typically between -20°C and 50°C. google.com This approach avoids the difficult isolation of pure, unstable glycidol. google.com The required (S)-glycidol can be sourced commercially or synthesized from precursors like (S)-1-chloro-2,3-propanediol. google.comgoogle.comwipo.int

Synthesis of Substituted this compound Analogs

The properties and reactivity of this compound can be fine-tuned by introducing substituents onto the aromatic ring of the benzenesulfonate group. These analogs are synthesized by reacting glycidol (or its enantiomers) with the corresponding substituted benzenesulfonyl chloride. google.com

Research has shown that the electronic nature of the substituent significantly impacts the reaction efficiency. Substrates with electron-withdrawing groups on the aromatic ring, such as a nitro group, generally provide better results and higher yields. google.com In contrast, electron-donating groups like a methyl group, or the unsubstituted benzenesulfonyl chloride itself, may result in poorer yields. google.com

The table below summarizes the synthesis of various substituted analogs.

| Glycidol Isomer | Sulfonyl Chloride | Product | Yield |

| (R)-glycidol | 3-Nitrobenzenesulfonyl chloride | (R)-Oxiran-2-ylmethyl 3-nitrobenzenesulfonate | 70% google.com |

| (R)-glycidol | p-Toluenesulfonyl chloride | (R)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate | Not specified google.com |

| (S)-glycidol | 3-Nitrobenzenesulfonyl chloride | (S)-Oxiran-2-ylmethyl 3-nitrobenzenesulfonate | Not specified google.com |

Aromatic Ring Substituted Derivatives

The introduction of substituents onto the aromatic ring of this compound allows for the fine-tuning of the molecule's electronic and steric properties. This, in turn, can influence the reactivity of both the sulfonate leaving group and the epoxide ring. The primary and most direct method for the synthesis of these derivatives involves the reaction of a suitably substituted benzenesulfonyl chloride with glycidol or a glycidol precursor, such as 3-chloro-1,2-propanediol. google.com

The general synthetic approach commences with the in situ formation of glycidol from 3-chloro-1,2-propanediol in the presence of a base, followed by reaction with a substituted benzenesulfonyl chloride. google.com This process is often carried out in a two-phase system to facilitate the reaction and separation. The choice of substituent on the benzenesulfonyl chloride dictates the final functionality on the aromatic ring of the product.

A variety of substituted benzenesulfonyl chlorides can be employed in this reaction, leading to a diverse range of aromatic ring substituted oxiran-2-ylmethyl benzenesulfonates. For instance, the use of p-toluenesulfonyl chloride yields the corresponding p-methyl derivative, while m-nitrobenzenesulfonyl chloride and p-chlorobenzenesulfonyl chloride produce the m-nitro and p-chloro analogues, respectively. google.com The reaction conditions, including the choice of base and catalyst, can be optimized to achieve high yields and purity. google.com

Below is a data table summarizing the synthesis of various aromatic ring substituted oxiran-2-ylmethyl benzenesulfonates.

| Substituent on Benzene (B151609) Ring | Starting Sulfonyl Chloride | Reaction Conditions | Reference |

| p-Methyl | p-Toluenesulfonyl chloride | 3-Chloro-1,2-propanediol, NaOH, Toluene/Water, N,N-dimethylaminopyridine, Triethylamine, 0-5°C | google.com |

| m-Nitro | m-Nitrobenzenesulfonyl chloride | 3-Chloro-1,2-propanediol, NaOH, Toluene/Water, N,N-dimethylaminopyridine, Triethylamine, 0-5°C | google.com |

| 2-Nitro | 2-Nitrobenzenesulfonyl chloride | Pyridine, CH2Cl2 | researchgate.net |

| p-Chloro | p-Chlorobenzenesulfonyl chloride | Data not available | |

| p-Nitro | p-Nitrobenzenesulfonyl chloride | Disulfide, Cl2, SOCl2, Dichloroethane/Water | google.com |

Epoxide Ring Substituted Derivatives

The functionalization of the epoxide ring of this compound derivatives typically proceeds via nucleophilic ring-opening reactions. This approach introduces new substituents by cleaving the strained three-membered ring, resulting in the formation of β-substituted alcohols. The regioselectivity of the ring-opening is a critical aspect of these syntheses and is highly dependent on the reaction conditions (i.e., acidic or basic catalysis) and the nature of the nucleophile. mdpi.comscielo.org.mx

Under basic or neutral conditions, the nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide, following an SN2 mechanism. scielo.org.mx Conversely, under acidic conditions, the reaction can proceed through a more SN1-like mechanism, with the nucleophile attacking the more substituted carbon, particularly if it is benzylic or otherwise stabilized. scielo.org.mx

A wide range of nucleophiles can be employed for the ring-opening of glycidyl (B131873) arenesulfonates, leading to a diverse array of functionalized products. Common nucleophiles include amines, thiols, and alcohols.

Reaction with Amines: The reaction of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active compounds. mdpi.comresearchgate.net The reaction can be performed with both primary and secondary amines and can be catalyzed by various Lewis or Brønsted acids to enhance the reaction rate and selectivity. mdpi.comrsc.org For instance, YCl3 has been shown to be an efficient catalyst for the ring-opening of epoxides by amines under solvent-free conditions. mdpi.com

Reaction with Thiols: Thiols are potent nucleophiles that readily open epoxide rings to form β-hydroxy sulfides. arkat-usa.orgdigitellinc.com These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion. The process is generally highly regioselective, with the thiolate attacking the terminal carbon of the epoxide. arkat-usa.org

Reaction with Alcohols: The alcoholysis of epoxides leads to the formation of β-alkoxy alcohols. These reactions can be catalyzed by either acids or bases. researchgate.netnih.gov The choice of catalyst influences the regioselectivity in a manner similar to that observed with other nucleophiles.

The following table provides examples of the synthesis of epoxide ring substituted derivatives through nucleophilic ring-opening reactions.

| Nucleophile | Reagent | Product Type | Reaction Conditions | Reference |

| Amine | Various aromatic and aliphatic amines | β-Amino alcohol | YCl3 catalyst, solvent-free, room temperature | mdpi.com |

| Thiol | Thiophenol, o-tolylthiol, etc. | β-Hydroxy sulfide | Water, 70°C | arkat-usa.org |

| Alcohol | Poly(vinyl alcohol) | β-Alkoxy alcohol | Aqueous solution, pH dependent | researchgate.netnih.gov |

| Amine | Primary and secondary amines | β-Amino alcohol | Acetic acid mediated, solvent-free | rsc.org |

| Thiol | Octanethiol, hexanethiol, benzenethiol | β-Hydroxy sulfide | LiNTf2 (proposed) | digitellinc.com |

Elucidation of Chemical Reactivity and Transformative Pathways of Oxiran 2 Ylmethyl Benzenesulfonate

Base-Promoted Rearrangements of Oxiran-2-ylmethyl Benzenesulfonates

The presence of both a reactive epoxide and a good leaving group within the same molecule allows for complex base-promoted reactions, including intramolecular cyclizations and, under specific conditions, unexpected fragmentation pathways.

Mechanism and Scope of C-O Bond Formation and Unexpected C-S Bond Cleavage

Intramolecular C-O Bond Formation (Oxetane Synthesis):

A significant pathway for Oxiran-2-ylmethyl benzenesulfonate (B1194179) under basic conditions is an intramolecular cyclization to form a substituted oxetane (B1205548). This transformation proceeds via a two-step sequence analogous to the Williamson ether synthesis. utexas.edubeilstein-journals.orgnih.gov

Initial Nucleophilic Ring-Opening: The reaction is initiated by the attack of a base (e.g., hydroxide) or another nucleophile on the terminal, least sterically hindered carbon of the oxirane ring. This SN2 attack results in the formation of a propan-2-ol intermediate, with the benzenesulfonate group remaining at the C1 position.

Intramolecular Cyclization: The newly formed alkoxide at C2 is positioned to act as an internal nucleophile. It subsequently attacks the carbon bearing the benzenesulfonate leaving group in an intramolecular SN2 displacement, leading to the formation of a 4-membered oxetane ring. utexas.edubeilstein-journals.org This cyclization is a common and efficient method for constructing the strained oxetane core from 1,3-diols or their precursors. beilstein-journals.org

Unexpected C-S Bond Cleavage:

While cleavage of the C-O or S-O bond of the sulfonate ester is typical, C-S bond cleavage represents an unusual and unexpected reaction pathway. Research on nitro-substituted benzenesulfonate esters has shown that this pathway can be realized under specific conditions. cdnsciencepub.com When reacting with soft nucleophiles like p-tolyl mercaptide anions, 2,4-dinitrophenyl benzenesulfonates can undergo nucleophilic aromatic substitution on the electron-deficient benzene (B151609) ring. cdnsciencepub.comlibretexts.orgyoutube.comyoutube.com This leads to the cleavage of the carbon-sulfur (C-S) bond and formation of a diaryl sulfide, rather than displacement of the sulfonate group. cdnsciencepub.com This reactivity is highly dependent on the presence of strong electron-withdrawing groups (like nitro groups) on the aromatic ring, which activate the ring towards nucleophilic attack. libretexts.org For the unsubstituted Oxiran-2-ylmethyl benzenesulfonate, this pathway is not typically observed.

Influence of Substituent Electronic Effects on Rearrangement Efficiency

The efficiency of the intramolecular C-O bond formation to yield an oxetane is significantly influenced by the electronic nature of substituents on the benzenesulfonate ring. This effect can be quantified using the principles of the Hammett equation, which correlates reaction rates with substituent constants (σ). wikipedia.orglibretexts.orgwalisongo.ac.id

For SN2 reactions where a benzenesulfonate acts as the leaving group, the reaction constant (ρ) is positive. researchgate.net For the reaction of benzyl (B1604629) benzenesulfonates with N,N-dimethylanilines, the ρ value is approximately +2.1. researchgate.net A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents on the benzene ring.

This principle applies directly to the intramolecular cyclization of the intermediate formed from this compound.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) on the para-position of the benzenesulfonate ring increase the rate of cyclization. They achieve this by stabilizing the developing negative charge on the sulfonate oxygen in the transition state, making the benzenesulfonate a better leaving group.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) decrease the reaction rate. They destabilize the transition state by donating electron density, which makes the sulfonate a poorer leaving group.

The expected impact of various substituents on the rate of the intramolecular cyclization is summarized in the table below.

| Substituent (para-position) | Hammett Constant (σₚ) | Expected Effect on Rearrangement Rate |

| -OCH₃ | -0.27 | Decreases |

| -CH₃ | -0.17 | Decreases |

| -H | 0.00 | Baseline |

| -Cl | +0.23 | Increases |

| -CN | +0.66 | Increases |

| -NO₂ | +0.78 | Increases |

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The strained three-membered ring of the oxirane moiety is a prime target for nucleophilic attack, leading to a variety of functionalized products. This reaction is characterized by high regioselectivity and stereochemical control.

Regioselectivity and Stereochemical Control in Ring Opening

Under neutral or basic conditions, the ring-opening of this compound follows a classic SN2 mechanism.

Regioselectivity: Nucleophilic attack occurs preferentially at the less sterically hindered, terminal carbon atom (C3) of the oxirane ring. This is due to the lower steric hindrance at this primary carbon compared to the secondary carbon (C2).

Stereochemical Control: The SN2 attack proceeds with a complete inversion of stereochemistry at the center of attack. If the starting material is a single enantiomer (e.g., (R)-Oxiran-2-ylmethyl benzenesulfonate), the nucleophilic attack at C3 will result in a product with an (S) configuration at the newly formed stereocenter bearing the nucleophile.

Diverse Nucleophile Reactivity Profiles and Product Formation

A wide array of nucleophiles can be employed to open the oxirane ring, yielding a diverse range of 1,3-disubstituted propan-2-ol derivatives. The benzenesulfonate group remains intact during this initial reaction, providing a handle for subsequent transformations.

The table below illustrates the reaction with various nucleophiles and the resulting product classes.

| Nucleophile | Reagent Example | Product Class |

| Amine | R-NH₂ | 1-(Alkylamino)-3-(benzenesulfonyloxy)propan-2-ol |

| Azide (B81097) | Sodium Azide (NaN₃) | 1-Azido-3-(benzenesulfonyloxy)propan-2-ol utexas.edu |

| Thiolate | R-SNa | 1-(Alkylthio)-3-(benzenesulfonyloxy)propan-2-ol |

| Hydroxide (B78521) | NaOH | 3-(Benzenesulfonyloxy)propane-1,2-diol |

| Alkoxide | R-ONa | 1-Alkoxy-3-(benzenesulfonyloxy)propan-2-ol |

| Carboxylate | R-COONa | 2-Hydroxy-3-(benzenesulfonyloxy)propyl ester |

Electrophilic Activation and Associated Transformations

The reactivity of the oxirane can be enhanced through activation with electrophiles, typically Brønsted or Lewis acids. This activation facilitates ring-opening, even with weak nucleophiles, and can initiate polymerization.

The oxygen atom of the oxirane ring is Lewis basic and can be protonated by a Brønsted acid or coordinate to a Lewis acid. google.com This coordination polarizes the C-O bonds of the epoxide, making the ring carbons significantly more electrophilic and susceptible to nucleophilic attack. This activation can lead to two main outcomes:

Facilitated Nucleophilic Attack: In the presence of a Lewis acid catalyst like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) or boron trifluoride etherate (BF₃·OEt₂), the ring-opening reaction can proceed under milder conditions and with a broader range of nucleophiles. rsc.orgnih.gov The activation creates a more carbocation-like character at the ring carbons, which can sometimes alter the regioselectivity of the attack, favoring the more substituted carbon.

Cationic Polymerization: In the absence of a strong external nucleophile, the activated oxirane can be attacked by the oxygen atom of another monomer unit. This initiates a cationic ring-opening polymerization, leading to the formation of polyether chains. google.comrsc.org The use of radiation-sensitive catalyst precursors, such as aromatic diazonium salts of complex halogenides, allows for the controlled, energy-initiated release of a Lewis acid to trigger polymerization. google.com

Alternative Reaction Manifolds and Derived Product Classes

Beyond the more common nucleophilic substitution reactions at the epoxide ring, this compound exhibits a rich and varied reactivity profile, engaging in several alternative reaction manifolds. These pathways, including cycloaddition reactions, ring-opening polymerizations, and rearrangement reactions, provide access to a diverse array of product classes with significant potential in synthetic and materials chemistry. The presence of the reactive epoxide ring, coupled with the good leaving group ability of the benzenesulfonate moiety, allows for a range of transformations under different catalytic or thermal conditions.

Cycloaddition Reactions

Cycloaddition reactions involving the epoxide ring of this compound and its derivatives offer a powerful strategy for the construction of five-membered heterocyclic rings. These reactions typically proceed through the formal cleavage of a carbon-oxygen bond of the epoxide and its subsequent combination with a 2π or 4π component.

One of the most significant cycloaddition reactions is the [3+2] cycloaddition with carbon dioxide (CO₂), which leads to the formation of cyclic carbonates. This transformation is of considerable interest due to its atom economy and the utilization of CO₂ as a C1 feedstock. The reaction is typically catalyzed by a variety of systems, including Lewis acids, bases, and organocatalysts, which activate the epoxide ring towards nucleophilic attack by CO₂. The resulting five-membered cyclic carbonates are valuable intermediates in the synthesis of polycarbonates and can also serve as polar aprotic solvents and electrolytes in lithium-ion batteries.

Formal [3+2] cycloaddition reactions can also occur with alkenes, catalyzed by Lewis acids, to afford tetrasubstituted tetrahydrofurans. In this process, the epoxide acts as a three-atom component. The Lewis acid activates the epoxide, facilitating its opening and subsequent reaction with the alkene. This methodology provides a direct route to highly substituted tetrahydrofuran (B95107) cores, which are prevalent motifs in a wide range of natural products and biologically active molecules.

Furthermore, intramolecular cycloaddition reactions can be envisioned, where a suitably positioned functional group within the same molecule reacts with the epoxide ring, leading to the formation of fused or bridged heterocyclic systems.

Table 1: Cycloaddition Reactions of Oxirane Derivatives

| Reactant | Co-reactant | Catalyst/Conditions | Product Class |

| Epoxide | Carbon Dioxide | Various catalysts (e.g., Lewis acids, bases) | Cyclic Carbonate |

| Styrene Oxide | Styrene | Lewis acid (e.g., triflate salts) | Tetrahydrofuran |

| 1-Allene-vinylcyclopropane | [Rh(CO)₂Cl]₂ | - | Fused Bicyclic 5/5 and 6/5 Systems |

Ring-Opening Polymerization

The strained three-membered ring of this compound makes it a suitable monomer for ring-opening polymerization (ROP), leading to the formation of polyethers. This polymerization can proceed via cationic or anionic mechanisms, depending on the initiator used.

In cationic ring-opening polymerization (CROP), an electrophilic initiator, such as a strong acid or a Lewis acid, protonates or coordinates to the oxygen atom of the epoxide ring, making it more susceptible to nucleophilic attack by another monomer unit. Alkyl sulfonates, including benzenesulfonates, can themselves act as initiators for the CROP of other cyclic monomers like 2-oxazolines. The polymerization of this compound would proceed in a similar fashion, with the growing polymer chain having a poly(ethylene oxide) backbone and benzenesulfonate-methyl side chains. The properties of the resulting polyether can be tuned by controlling the molecular weight and architecture of the polymer. These functionalized polyethers have potential applications as polymer electrolytes, drug delivery systems, and stimuli-responsive materials.

The kinetics and mechanism of CROP can be complex, often involving initiation, propagation, and termination steps. The choice of initiator and reaction conditions is crucial for controlling the polymerization and achieving polymers with desired characteristics, such as a narrow molecular weight distribution, which is indicative of a living polymerization.

Table 2: Ring-Opening Polymerization of Oxirane Derivatives

| Monomer | Initiator/Mechanism | Polymer Class | Potential Applications |

| This compound | Cationic (e.g., Lewis acids) | Polyether with sulfonate side chains | Polymer electrolytes, drug delivery |

| 2,3-disubstituted oxirane | Cationic initiator | Polyether | Materials with specific conformations |

| 2-Oxazolines | Alkyl sulfonates (e.g., tosylates, triflates) | Poly(2-oxazoline)s | Biomedical applications |

Rearrangement Reactions

This compound and related compounds can undergo various rearrangement reactions, leading to the formation of structurally diverse products that are not accessible through direct substitution or ring-opening. These rearrangements are often promoted by acids, bases, or transition metal catalysts and can involve the migration of atoms or functional groups.

A notable rearrangement is the base-promoted transformation of oxiran-2-ylmethyl benzenesulfonates into 2-(phenoxymethyl)oxirane derivatives. This reaction involves an unexpected cleavage of the C-S bond and the formation of a new C-O bond, proceeding under mild conditions with high efficiency and tolerance for various functional groups. A plausible mechanism involves the deprotonation of a phenolic precursor, which then acts as a nucleophile.

Another potential rearrangement pathway for epoxides is the isomerization to allylic alcohols. This transformation can be catalyzed by a range of reagents, including strong bases and transition metal complexes. For this compound, a base-mediated elimination reaction could potentially lead to the formation of an allylic alcohol, although this specific transformation is less commonly reported for this substrate compared to other epoxides.

Furthermore, intramolecular reactions can lead to the formation of various heterocyclic structures. For instance, derivatives of this compound containing a nucleophilic nitrogen atom, such as in an N-aryl carbamate (B1207046), can undergo intramolecular cyclization to form oxazolidinones. These heterocyclic scaffolds are of significant interest in medicinal chemistry, as they form the core of several antibiotic drugs. The reaction can be promoted by a base, which facilitates the intramolecular attack of the nitrogen nucleophile onto the epoxide ring.

Table 3: Rearrangement and Intramolecular Reactions of Oxirane Derivatives

| Starting Material | Reagent/Conditions | Product Class |

| This compound | Base (e.g., KOH) in THF | 2-(Phenoxymethyl)oxirane derivative |

| Oxazolinyl alkyl oxiranes | Lithium diisopropylamide (LDA) | Oxazolinyl allylic alcohols |

| N-Aryl carbamate with epoxide moiety | Base | Oxazolidinone |

Mechanistic and Theoretical Investigations of Oxiran 2 Ylmethyl Benzenesulfonate Transformations

Postulated Reaction Mechanisms Based on Experimental Evidence

Experimental studies have been crucial in elucidating the intricate reaction pathways of oxiran-2-ylmethyl benzenesulfonate (B1194179). The interplay between the epoxide and the sulfonate ester functionalities gives rise to unique and often unexpected chemical behaviors.

Detailed Reaction Pathway Elucidation for Rearrangement Processes

A notable transformation of oxiran-2-ylmethyl benzenesulfonates is a base-promoted rearrangement leading to the formation of 2-(phenoxymethyl)oxirane derivatives. This process involves an unusual cleavage of a carbon-sulfur bond and the formation of a new carbon-oxygen bond. researchgate.net

Experimental evidence and control experiments have led to a plausible proposed mechanism for this rearrangement. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) or alkoxide on the sulfur atom of the benzenesulfonate group. This is followed by an intramolecular cyclization, where the resulting phenoxide attacks the benzylic carbon, leading to the final rearranged product. A key aspect of this proposed pathway is the direct involvement of a nucleophilic base, as non-nucleophilic bases were found to be ineffective in promoting the reaction. researchgate.net

The efficiency of this rearrangement is significantly influenced by the electronic nature of the substituents on the benzene (B151609) ring of the sulfonate. Electron-withdrawing groups on the aromatic ring have been observed to enhance the reaction rate, which is consistent with the proposed mechanism that involves nucleophilic attack on the electron-deficient sulfur atom. researchgate.net Conversely, electron-donating groups or unsubstituted benzenesulfonate result in lower yields. researchgate.net

| Substituent on Benzenesulfonate | Reaction Conditions | Yield of Rearranged Product (%) |

|---|---|---|

| 4-Nitro | KOH, THF, 60°C, 24h | 81 |

| 4-Chloro | KOH, THF, 60°C, 24h | 75 |

| 4-Bromo | KOH, THF, 60°C, 24h | 78 |

| 2-Nitro | KOH, THF, 60°C, 24h | 72 |

| Unsubstituted | KOH, THF, 80°C, sealed tube | Poor |

| 4-Methyl | KOH, THF, 80°C, sealed tube | Poor |

Mechanistic Aspects of Nucleophilic Displacements

Beyond the specific rearrangement, oxiran-2-ylmethyl benzenesulfonate is susceptible to various other nucleophilic displacements. The presence of two primary electrophilic centers—the methylene (B1212753) carbon attached to the sulfonate and the two carbons of the epoxide ring—allows for competitive reactions. The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

In general, nucleophilic attack can occur via an SN2 mechanism at the methylene carbon, displacing the benzenesulfonate leaving group. This pathway is favored by strong, soft nucleophiles under neutral or basic conditions. Alternatively, nucleophiles can attack one of the epoxide carbons, leading to ring-opening. The regioselectivity of the epoxide opening is dictated by the reaction conditions. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide in an SN2-like fashion. rsc.orgmdpi.com In contrast, under acidic conditions, the epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. rsc.orgmdpi.com

For instance, the reaction with amines can lead to the formation of amino alcohols through the opening of the epoxide ring. ptfarm.pl Similarly, thiols are effective nucleophiles for epoxide ring-opening. mdpi.com

| Nucleophile | Reaction Conditions | Expected Major Product Type | Governing Mechanism |

|---|---|---|---|

| Strong, soft nucleophile (e.g., RS⁻) | Aprotic solvent | Thioether (substitution at CH₂-OBs) | SN2 |

| Strong nucleophile (e.g., RO⁻, R₂NH) | Basic/Neutral | Hydroxy ether/amino alcohol (epoxide opening at less substituted carbon) | SN2-like |

| Weak nucleophile (e.g., H₂O, ROH) | Acidic (e.g., H⁺ catalyst) | Diol/hydroxy ether (epoxide opening at more substituted carbon) | SN1-like character |

Computational Chemistry Approaches to Reaction Energetics and Transition States

While experimental studies provide invaluable insights into reaction outcomes, computational chemistry offers a powerful lens to examine the intricate details of reaction mechanisms, including the structures of fleeting transition states and the energetics of different reaction pathways.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a standard tool for investigating the mechanisms of complex organic reactions. For transformations involving this compound, DFT calculations can be employed to model the potential energy surfaces of both the rearrangement and nucleophilic displacement reactions. Such studies can validate or refine experimentally proposed mechanisms by calculating the activation energies associated with different possible transition states.

Although specific DFT studies on this compound are not widely reported, research on analogous systems, such as the rearrangement of 2,3-epoxypropoxide anion, has provided valuable mechanistic insights. These studies have calculated the energy barriers for different rearrangement pathways, helping to identify the most favorable reaction channels. For instance, in related epoxide rearrangements, DFT has been used to compare the energetics of pathways involving three-membered versus four-membered ring transition states, concluding that the former is generally more favorable.

DFT calculations would also be instrumental in dissecting the competition between SN2 attack at the methylene carbon versus nucleophilic ring-opening of the epoxide. By modeling the transition states for both pathways with various nucleophiles, the preference for one reaction over the other under different conditions could be rationalized based on the calculated activation barriers.

Molecular Dynamics Simulations for Reactive Intermediate Analysis

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of molecules and can be particularly useful for analyzing the role of solvent and the conformational flexibility of reactive intermediates. While MD simulations are less commonly used for elucidating reaction mechanisms from first principles compared to DFT, they can provide crucial information about the stability and lifetime of intermediates.

For the reactions of this compound, MD simulations could be used to investigate the solvation of the starting material and any charged intermediates, such as the phenoxide formed during the rearrangement or the carbocation-like species in acid-catalyzed epoxide opening. The explicit inclusion of solvent molecules in MD simulations can reveal specific solvent-solute interactions that may stabilize or destabilize transition states and intermediates, thereby influencing the reaction rate and selectivity.

Furthermore, MD simulations using reactive force fields could, in principle, model the entire reaction process, providing a dynamic picture of bond breaking and bond formation. This approach would be particularly insightful for understanding the conformational changes that accompany the rearrangement and ring-opening reactions of this compound. However, the development and validation of accurate reactive force fields for such specific reactions remain a significant challenge.

Strategic Utility of Oxiran 2 Ylmethyl Benzenesulfonate As a Core Synthetic Intermediate

Synthesis of Advanced Epoxide Derivatives and Functionalized Scaffolds

The inherent reactivity of Oxiran-2-ylmethyl benzenesulfonate (B1194179) allows it to serve as a foundational starting material for more complex epoxide derivatives and highly functionalized molecular scaffolds. The compound's structure presents two primary sites for chemical modification: the strained three-membered oxirane ring and the benzenesulfonate moiety, which is an excellent leaving group.

The oxirane ring can undergo various nucleophilic ring-opening reactions. nih.gov This process, often catalyzed by acids or bases, allows for the introduction of a wide array of functional groups. magtech.com.cnresearchgate.net For instance, reaction with nucleophiles such as amines, alcohols, or thiols leads to the formation of 1,2-amino alcohols, 1,2-diols, or 1,2-hydroxy-thioethers, respectively. These resulting di-functionalized propane (B168953) backbones are themselves versatile scaffolds for further synthetic elaboration.

Furthermore, the benzenesulfonate group can be displaced by nucleophiles in an SN2 reaction, providing another avenue for molecular diversification. The strategic manipulation of these two reactive sites allows chemists to construct elaborate and advanced scaffolds. A notable example is the synthesis of N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide), a more complex molecule that still retains the reactive oxirane unit for subsequent transformations. beilstein-journals.org The ability to build upon the initial oxirane framework is critical for creating molecules with tailored properties for various applications, including in regenerative medicine where functionalized scaffolds are essential.

| Reaction Type | Nucleophile | Resulting Functional Group | Significance |

| Epoxide Ring-Opening | Amines, Alcohols, Thiols | 1,2-Amino alcohols, 1,2-Diols | Introduction of diverse functionalities. nih.govmagtech.com.cn |

| Nucleophilic Substitution | Various Nucleophiles | C-N, C-O, C-S bonds | Displacement of the benzenesulfonate leaving group. |

Application in the Construction of Diverse Heterocyclic Systems

The dual reactivity of Oxiran-2-ylmethyl benzenesulfonate is particularly advantageous for the synthesis of heterocyclic compounds, which form the core of many biologically active molecules.

Aziridines, the nitrogen analogs of epoxides, are strained three-membered heterocycles that serve as valuable intermediates in organic synthesis. nih.govgoogle.com A common pathway to aziridines involves the transformation of epoxides. ru.nl This typically proceeds through a two-step sequence: regioselective ring-opening of the epoxide by a nitrogen nucleophile (like an azide (B81097) salt or an amine), followed by an intramolecular cyclization to form the aziridine (B145994) ring. The resulting aziridines can be further modified, as they readily undergo ring-opening reactions to produce complex amine-containing molecules. google.comgoogle.com

Azetidines, the four-membered nitrogen heterocycles, are also important pharmacophores. ru.nl Their synthesis from an epoxide precursor like this compound can be envisioned through a ring-opening reaction with a suitable nitrogen nucleophile, followed by an intramolecular cyclization to form the four-membered ring. This transformation provides access to functionalized azetidine (B1206935) scaffolds that are sought after in medicinal chemistry.

Benzoxazinones are an important class of heterocyclic compounds with various industrial and clinical applications. researchgate.netnih.gov While direct synthesis from this compound is not extensively documented, a plausible pathway can be inferred from related reactions. The synthesis of benzoxazinone (B8607429) derivatives often involves the cyclization of an N-substituted anthranilic acid. researchgate.netmdpi.com

A key reaction involves the interaction of epoxides with anthranilic acids. organic-chemistry.org The nucleophilic amino group of anthranilic acid can attack and open the epoxide ring of a compound like this compound. organic-chemistry.org This would generate a 2-hydroxypropylamine intermediate. Subsequent intramolecular cyclization between the newly formed hydroxyl group and the carboxylic acid of the anthranilic acid moiety could lead to the formation of a seven-membered heterocyclic ring system, specifically a benzo[e] beilstein-journals.orgorganic-chemistry.orgoxazepin-5-one. organic-chemistry.org This "click reaction" cascade, which can be catalyzed by mild Lewis acids like lithium bromide, demonstrates the potential of using epoxides to construct complex heterocycles from anthranilic acid precursors. organic-chemistry.org Another related synthesis shows that reacting anthranilic acid with p-toluenesulfonyl chloride, a close structural analog of benzenesulfonyl chloride, can also yield benzoxazinone structures. researchgate.net

Role in the Total Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a fundamental building block in the synthesis of complex and high-value organic molecules.

The epoxide functional group is a key structural motif in numerous bioactive molecules and is a critical intermediate in pharmaceutical development. nih.govmdpi.com this compound serves as a precursor to chiral building blocks essential for synthesizing targeted therapeutics.

The ring-opening of the oxirane moiety with an amine is a foundational step in preparing aryloxypropanolamines. This structural class is central to many beta-adrenolytic (beta-blocker) drugs, which are characterized by a 3-amino-2-hydroxy-propoxy group attached to an aromatic system. ptfarm.pl Furthermore, aziridines derived from epoxides are key intermediates in the synthesis of complex pharmaceutical agents and natural products. google.com For example, N-(1-Phenylethyl)aziridine-2-carboxylate esters, which can be prepared from epoxide precursors, are used to synthesize vicinal amino alcohols and 2-aminopropane-1,3-diol scaffolds found in many medications and natural products. nih.gov The synthesis of chiral epoxides is a critical step in the large-scale production of drugs like the Factor Xa inhibitor rivaroxaban. mdpi.com Steroids that contain an oxirane ring often exhibit potent biological activities, including antineoplastic properties, highlighting the importance of this functional group in drug design. nih.gov

| Precursor Application | Target Molecule/Scaffold | Therapeutic Area (Example) | Reference |

| Epoxide Ring-Opening w/ Amines | Aryloxypropanolamines | Beta-Blockers | ptfarm.pl |

| Conversion to Chiral Aziridines | Vicinal Amino Alcohols | General Pharmaceuticals | nih.gov |

| Chiral Epoxide Intermediate | Rivaroxaban | Anticoagulants | mdpi.com |

| Functional Group on Steroids | Antineoplastic Steroids | Oncology | nih.gov |

This compound possesses the structural components necessary to act as a precursor for specialized amphiphilic molecules and functional polymers. Surfactants are typically amphiphilic, containing both a hydrophilic (water-soluble) head and a hydrophobic (oil-soluble) tail. ijnc.ir Linear alkylbenzene sulfonate (LAS) is a major class of synthetic surfactant. ijnc.irgoogle.com

The structure of this compound can be synthetically manipulated to generate novel surfactants. The benzenesulfonate group can act as part of the hydrophilic head. The reactive epoxide ring can be opened by a long-chain alcohol or amine, which would serve as the hydrophobic tail. The resulting molecule, featuring a polar head group (containing sulfonate and hydroxyl functions) and a nonpolar tail, would exhibit surfactant properties. Gemini surfactants, which have two hydrophobic tails and two hydrophilic groups, have been synthesized from related alkyl benzene (B151609) sulfonate precursors. google.com

In materials science, oxiranes (epoxides) are the monomers used to create polyether polymers. ontosight.ai Oxirane polymers can be tailored to form hydrogels, making them suitable for biomedical applications such as tissue engineering scaffolds and controlled drug release matrices. ontosight.ai By using this compound as a functionalized monomer in a polymerization reaction, it is possible to synthesize polymers with pendant benzenesulfonate groups. This would create a specialized, functionalized material with unique ionic and reactive properties for advanced applications.

Contribution to Asymmetric Synthesis as a Chiral Auxiliary

This compound, a chiral epoxide bearing a benzenesulfonate leaving group, serves as a valuable C3 chiral building block in asymmetric synthesis. Its utility stems from the inherent chirality of the epoxide ring, which can be strategically employed to introduce new stereocenters with a high degree of control. This is primarily achieved through the highly regioselective and stereospecific ring-opening reactions of the epoxide with various nucleophiles. The enantiomerically pure forms, (R)- and (S)-oxiran-2-ylmethyl benzenesulfonate, are readily accessible, often derived from the chiral pool, a collection of abundant and inexpensive naturally occurring chiral molecules. nih.govmdpi.comnumberanalytics.com This accessibility makes them attractive starting materials for the synthesis of complex, optically active molecules.

The core principle behind its function as a chiral auxiliary lies in its ability to transfer its inherent chirality to a new molecule. The epoxide ring, being strained, is susceptible to nucleophilic attack. In the case of chiral glycidyl (B131873) derivatives like this compound, this attack proceeds with a high degree of stereochemical control, typically through an SN2 mechanism. This results in the inversion of configuration at the carbon atom being attacked, thus creating a new stereocenter with a predictable and well-defined stereochemistry.

A prominent application of this strategy is in the synthesis of chiral β-amino alcohols, which are key structural motifs in many biologically active compounds, including a class of drugs known as β-blockers. jocpr.comresearchgate.netresearchgate.net For instance, the synthesis of the widely used antihypertensive drug (S)-propranolol often utilizes an (S)-glycidyl derivative as the chiral synthon. jocpr.comresearchgate.netscielo.br In these syntheses, the nucleophilic attack of an amine on the chiral epoxide proceeds with high regioselectivity at the less hindered carbon atom, leading to the desired β-amino alcohol with the correct absolute stereochemistry.

The benzenesulfonate group plays a crucial role in this process. As a good leaving group, it facilitates the initial epoxide ring-opening and can be subsequently displaced or transformed in later synthetic steps. The choice of the sulfonate ester can also influence the reactivity and crystallinity of the intermediate, with derivatives like m-nitrobenzenesulfonate (B8546208) and p-chlorobenzenesulfonate being reported to offer advantages in purification and handling due to their crystalline nature. google.com

The following table provides illustrative examples of the diastereoselective reactions involving chiral glycidyl derivatives, showcasing the control of stereochemistry achieved by using these compounds as chiral synthons.

| Chiral Glycidyl Derivative | Nucleophile | Product Type | Diastereomeric/Enantiomeric Excess (de/ee) | Reference |

| (R)-Glycidyl benzyl (B1604629) ether | Aniline | β-Amino alcohol | - | nih.gov |

| (S)-Glycidyl nosylate (B8438820) | Isopropylamine | (S)-Bisoprolol precursor | 96% ee | |

| (S)-Glycidyl tosylate | 1-Naphthol | (S)-Propranolol precursor | >98% ee | researchgate.net |

| (R)-Glycidyl derivative | 2-Phenylglycinol | Chiral BCP α-amino acid precursor | 2:1 diastereomeric ratio | nih.gov |

Q & A

Q. What are the standard synthetic protocols for oxiran-2-ylmethyl benzenesulfonate and its derivatives?

The synthesis typically involves base-promoted rearrangements of oxiran-2-ylmethyl benzenesulfonates, as demonstrated in the preparation of 2-(phenoxymethyl)oxirane derivatives. Key steps include:

- Reacting this compound with a base (e.g., NaOH or KOH) under mild conditions (room temperature to 60°C).

- Monitoring the reaction for C-S bond cleavage and C-O bond formation via TLC or HPLC.

- Purifying the product using column chromatography or recrystallization . Characterization requires NMR (¹H, ¹³C), IR, and mass spectrometry to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing this compound?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : For confirming proton and carbon environments, particularly the epoxide and sulfonate groups.

- Infrared (IR) Spectroscopy : To identify functional groups like S=O (1130–1370 cm⁻¹) and C-O-C (epoxide, ~1250 cm⁻¹).

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- Chromatography (HPLC/TLC) : To assess purity and monitor reaction progress .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-certified safety goggles, nitrile gloves, and lab coats.

- Engineering Controls : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Follow institutional guidelines for sulfonate-containing waste.

- Emergency Protocols : Immediate rinsing with water for skin/eye contact and proper ventilation for spills .

Q. How does crystallographic data validate structural assignments of this compound derivatives?

- X-ray Diffraction : Resolve bond lengths (e.g., S-O, C-S) and dihedral angles to confirm stereochemistry.

- Hydrogen Bonding Analysis : Identify interactions (e.g., N-H⋯O) that stabilize the crystal lattice.

- Comparison with NMR Data : Cross-validate experimental and computational geometric parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.